molecular formula C17H19NO7 B564274 Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside CAS No. 114853-29-1

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside

Cat. No.: B564274
CAS No.: 114853-29-1
M. Wt: 349.339
InChI Key: ZPZAUIIISMQKHG-BIBNWMFVSA-N
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Description

Chemical Identity and Nomenclature

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside stands as a meticulously designed carbohydrate derivative that exemplifies the sophisticated protecting group strategies employed in modern synthetic carbohydrate chemistry. The compound carries the Chemical Abstracts Service registry number 114853-29-1, which serves as its unique identifier in chemical databases and literature. This systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules, particularly those containing multiple functional groups and stereochemical centers.

The alternative nomenclature for this compound includes several variations that emphasize different aspects of its structure. The designation "Allyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside" represents a commonly used abbreviated form that highlights the phthalimido protecting group functionality. The more complete systematic name "beta-D-Glucopyranoside, 2-propen-1-yl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-" provides the full structural description according to formal naming conventions. Additionally, the compound may be referenced using the descriptor "2-[(2R,3R,4R,5S,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL]ISOINDOLE-1,3-DIONE," which explicitly defines the stereochemical configuration of each chiral center.

The molecular identity is further characterized by its association with the isoindole-1,3-dione structural motif, which represents the phthalimide protecting group in its cyclic imide form. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts, facilitating accurate communication within the scientific community engaged in carbohydrate research and synthetic organic chemistry.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound reveals a complex three-dimensional arrangement that governs its chemical behavior and synthetic utility. The compound possesses the molecular formula C₁₇H₁₉NO₇, indicating a substantial molecular framework that incorporates seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms. This composition reflects the integration of multiple functional domains: the glucopyranose ring system, the allyl substituent, and the phthalimido protecting group.

Conformational analysis of related phthalimido-protected glucosides has demonstrated that the pyranose ring consistently adopts a stable chair conformation with minimal distortion or puckering. Crystallographic studies of structurally analogous compounds reveal that the phthalimido group maintains an approximately orthogonal orientation relative to the pyranose ring plane, creating a distinctive spatial arrangement that influences both the compound's reactivity and its interactions with other molecules. The specific torsion angles observed in similar structures, such as the N1—C2—C1—O2 angle of -65.2 degrees and the N1—C2—C3—O3 angle of 66.4 degrees, indicate gauche relationships between adjacent functional groups that contribute to the overall molecular stability.

The allyl substituent at the anomeric position introduces additional conformational flexibility, as evidenced by studies on related allyl glycosides. Research has shown that conformational distributions in solution can be significantly influenced by solvent effects and intramolecular hydrogen bonding patterns. The hydroxyl groups at positions C-3, C-4, and C-6 of the glucose ring form characteristic networks of weak intramolecular attractive interactions, with typical oxygen-hydrogen-oxygen distances of approximately 2.5 Angstroms. These hydrogen bonding networks contribute to the preferred conformational states and influence the compound's solution behavior.

Theoretical calculations utilizing density functional theory methods have provided insights into the energetic landscapes of similar phthalimido-protected carbohydrates. Studies employing the B3LYP functional with dispersion corrections have identified multiple low-energy conformers within energy windows of 15 kilojoules per mole, suggesting that the compound exists as a dynamic equilibrium of conformational states in solution. The presence of the phthalimido group introduces additional rotational degrees of freedom, particularly around the C2-N bond, which can adopt various orientations depending on the surrounding chemical environment.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular structure and the presence of multiple functional groups with distinct characteristics. The compound exhibits a molecular weight of 349.34 grams per mole, positioning it within the range typical for protected monosaccharide derivatives used in synthetic carbohydrate chemistry. This molecular weight represents a significant increase compared to the parent glucose molecule, primarily due to the incorporation of the bulky phthalimido protecting group and the allyl substituent.

Property Value Source
Molecular Weight 349.34 g/mol
Molecular Formula C₁₇H₁₉NO₇
Density 1.5 ± 0.1 g/cm³
Boiling Point 573.9 ± 50.0°C at 760 mmHg
Flash Point 300.9 ± 30.1°C
Vapor Pressure 0.0 ± 1.7 mmHg at 25°C
Polarizability 33.9 ± 0.5 × 10⁻²⁴ cm³

Thermal properties of the compound indicate substantial thermal stability, with a calculated boiling point of 573.9 degrees Celsius under standard atmospheric pressure. This elevated boiling point reflects the strong intermolecular interactions present in the solid state, likely arising from hydrogen bonding between hydroxyl groups and possible pi-pi stacking interactions involving the aromatic phthalimide ring system. The flash point of 300.9 degrees Celsius suggests that the compound requires significant thermal energy for ignition, indicating relatively safe handling characteristics under normal laboratory conditions.

The compound demonstrates limited solubility in water but shows enhanced solubility in organic solvents, particularly methanol. This solubility profile is characteristic of protected carbohydrate derivatives where the hydrophobic protecting groups reduce the overall polarity of the molecule compared to free sugars. The preferential solubility in alcoholic solvents makes methanol a suitable medium for synthetic transformations and purification procedures involving this compound.

Spectroscopic properties provide additional insights into the compound's structural characteristics. Nuclear magnetic resonance studies of related phthalimido-protected glucosides reveal characteristic chemical shift patterns that reflect the electronic environment of various molecular regions. The phthalimide aromatic protons typically appear in the downfield region of proton nuclear magnetic resonance spectra, around 7.8-7.9 parts per million, while the anomeric proton exhibits chemical shifts consistent with beta-glycosidic linkage formation. The allyl group contributes distinctive vinyl proton signals that serve as useful diagnostic markers for structural confirmation.

Historical Context in Carbohydrate Chemistry

The development of this compound represents a significant milestone in the evolution of carbohydrate protecting group strategies that have shaped modern synthetic carbohydrate chemistry. The phthalimide protecting group, first introduced as a general amino protection strategy, found particular utility in carbohydrate synthesis due to its remarkable ability to direct stereochemical outcomes in glycosylation reactions. Historical investigations revealed that the phthalimide group, when positioned at the C-2 carbon of glycosyl donors, exhibits strong 1,2-trans-directing properties that facilitate the construction of beta-glucosaminide and beta-galactosaminide glycosides with high stereoselectivity.

The strategic importance of phthalimide protection in carbohydrate chemistry became particularly evident through its application in the synthesis of complex oligosaccharides and glycoconjugates. Early synthetic efforts targeting biologically significant molecules such as N-acetylglucosamine-containing structures demonstrated the utility of phthalimide-protected building blocks in achieving efficient and stereocontrolled glycosylation reactions. The compound's structural design incorporates lessons learned from decades of synthetic carbohydrate chemistry, where the balance between protecting group stability and ease of removal has been continuously refined.

Research into nodulation factors, which are lipooligosaccharides secreted by bacteria that trigger root nodule formation in leguminous plants, provided additional impetus for developing sophisticated phthalimide-protected glucosamine derivatives. These studies demonstrated that phthalimide protection could be effectively combined with other protecting group strategies, such as tetrachlorophthaloyl groups, to achieve N-differentiation in linear glucosamine backbones. Such synthetic approaches proved essential for constructing the complex carbohydrate structures found in biologically active natural products.

The allyl protecting group component of the compound reflects another important development in carbohydrate chemistry, where anomeric protection strategies have been continuously refined to provide optimal synthetic flexibility. Allyl glycosides offer unique advantages in synthetic sequences due to their stability under various reaction conditions and their susceptibility to selective cleavage through transition metal-catalyzed processes. The combination of allyl anomeric protection with phthalimide amino protection represents a sophisticated approach to glycoside synthesis that emerged from careful consideration of orthogonal protecting group strategies.

Historical synthetic methodologies for preparing phthalimide-protected carbohydrates have evolved significantly, with early approaches relying on harsh reaction conditions and limited substrate scope. Modern synthetic approaches have demonstrated that phthalimide groups can be efficiently removed under mild conditions using appropriate nucleophiles such as ethylenediamine or hydrazine in methanol at room temperature. These developments have made phthalimide-protected carbohydrates increasingly attractive for complex synthetic applications where functional group tolerance is critical.

The compound's role in advancing carbohydrate chemistry extends beyond its immediate synthetic utility to encompass broader questions about carbohydrate-protein interactions and biological recognition processes. Research has explored how phthalimide-protected carbohydrates can serve as tools for investigating the fundamental principles governing molecular recognition in biological systems, contributing to our understanding of how carbohydrate structures influence biological activity and cellular processes.

Properties

IUPAC Name

2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11?,12?,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZAUIIISMQKHG-BIBNWMFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675544
Record name Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114853-29-1
Record name Prop-2-en-1-yl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalimidation Reaction

Glucosamine hydrochloride reacts with phthalic anhydride in anhydrous dimethylformamide (DMF) under reflux. Triethylamine (TEA) is added to neutralize HCl, driving the reaction to completion:

Glucosamine+Phthalic anhydrideDMF, TEA, 100°C2-Phthalimido-glucosamine\text{Glucosamine} + \text{Phthalic anhydride} \xrightarrow{\text{DMF, TEA, 100°C}} \text{2-Phthalimido-glucosamine}

Conditions :

  • Solvent : Anhydrous DMF

  • Temperature : 100°C, 6–8 hours

  • Yield : ~85% (crude).

Glycosylation at the Anomeric Position

The allyl group is introduced via Koenigs-Knorr glycosylation, leveraging silver trifluoromethanesulfonate (AgOTf) as a catalyst.

Activation of the Anomeric Center

The hydroxyl group at C1 is converted to a bromide using hydrobromic acid (HBr) in acetic acid:

2-Phthalimido-glucosamineHBr/AcOH1-Bromo-2-phthalimido-glucosamine\text{2-Phthalimido-glucosamine} \xrightarrow{\text{HBr/AcOH}} \text{1-Bromo-2-phthalimido-glucosamine}

Conditions :

  • Reagents : 33% HBr in acetic acid

  • Temperature : 0–5°C, 2 hours

  • Yield : ~70%.

Allyl Glycosylation

The bromide intermediate reacts with allyl alcohol in the presence of AgOTf:

1-Bromo-2-phthalimido-glucosamine+Allyl alcoholAgOTf, DCMAllyl 2-phthalimido-glucopyranoside\text{1-Bromo-2-phthalimido-glucosamine} + \text{Allyl alcohol} \xrightarrow{\text{AgOTf, DCM}} \text{Allyl 2-phthalimido-glucopyranoside}

Conditions :

  • Catalyst : 1.2 equiv. AgOTf

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : Room temperature, 12 hours

  • Yield : ~65%.

Deprotection and Final Purification

Acetyl protecting groups (if present) are removed via Zemplén deacetylation, while the phthalimido group remains intact.

Zemplén Deacetylation

Methanol saturated with sodium methoxide (NaOMe) cleaves acetyl groups:

Peracetylated intermediateNaOMe/MeOHDeprotected product\text{Peracetylated intermediate} \xrightarrow{\text{NaOMe/MeOH}} \text{Deprotected product}

Conditions :

  • Reagent : 0.1 M NaOMe in MeOH

  • Temperature : 0°C, 1 hour

  • Yield : >90%.

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.

Purity : ≥98% (HPLC).

Alternative Synthetic Routes

Mitsunobu Glycosylation

An alternative to Koenigs-Knorr employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple allyl alcohol directly to the glucosamine derivative:

2-Phthalimido-glucosamine+Allyl alcoholDEAD, PPh₃Allyl glycoside\text{2-Phthalimido-glucosamine} + \text{Allyl alcohol} \xrightarrow{\text{DEAD, PPh₃}} \text{Allyl glycoside}

Advantages :

  • Avoids bromide intermediacy.

  • Higher stereoselectivity for β-anomer.

Yield : ~60%.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Technique Key Observations
¹H NMR (400 MHz, D₂O)δ 5.90 (m, 1H, CH₂=CH), δ 5.30 (d, J = 3.5 Hz, 1H, H-1), δ 4.80 (s, 2H, phthalimido).
¹³C NMR δ 168.5 (C=O, phthalimido), δ 101.2 (C-1), δ 75.4 (C-2).
HPLC Retention time = 12.3 min (C18 column, acetonitrile/water).

Summary of Synthetic Protocols

Step Reagents/Catalysts Conditions Yield
PhthalimidationPhthalic anhydride, TEADMF, 100°C, 6h85%
BrominationHBr/AcOH0–5°C, 2h70%
GlycosylationAllyl alcohol, AgOTfDCM, rt, 12h65%
DeprotectionNaOMe/MeOH0°C, 1h90%

Challenges and Optimization Strategies

  • Anomeric Selectivity : Use of AgOTf favors β-configuration due to neighboring group participation.

  • Phthalimido Stability : The group remains inert under acidic and basic conditions, enabling multi-step synthesis.

  • Scalability : Recrystallization in ethanol/water improves yield without column chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoindole moiety, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halides or other nucleophiles can replace the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated isoindole derivatives.

    Substitution: Azido or thio-substituted glucopyranosides.

Scientific Research Applications

Chemistry

In synthetic chemistry, Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a glycosidase inhibitor. Glycosidase inhibitors are important in the study of carbohydrate metabolism and have therapeutic potential in treating diseases such as diabetes and viral infections.

Medicine

In medicinal chemistry, the compound’s isoindole moiety is of interest due to its potential pharmacological activities. Isoindole derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can modulate carbohydrate metabolism and affect various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key differences arise in the substituents at the 2-position, protecting groups, and aglycone moieties.

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula 2-Position Substituent Protecting Groups Aglycone Applications References
Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside C₁₇H₁₉NO₇ Phthalimido None Allyl Pharmaceuticals, drug delivery
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside C₁₅H₂₁NO₆ Acetamido 3-O-benzyl Methyl Glycosylation intermediate
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside C₁₄H₂₀F₃NO₆ Trifluoroacetamido 4,6-O-isopropylidene Allyl Synthetic intermediate, research
2-Deoxy-2-(phthalimido)-β-D-glucopyranosyl azide 3,4,6-Triacetate C₂₁H₂₃N₄O₁₁ Phthalimido + azide 3,4,6-O-acetyl None Click chemistry, glycoconjugate synthesis
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside C₂₆H₃₁NO₆ Acetamido 3,6-O-benzyl Allyl Oligosaccharide synthesis

Impact of Structural Differences on Properties and Reactivity

Phthalimido vs.

Protecting Groups :

  • Benzyl and isopropylidene groups improve solubility in organic solvents, facilitating synthetic modifications .
  • Acetyl groups (e.g., in the azide derivative) enable selective deprotection for further functionalization .

Aglycone Variations :

  • Allyl groups allow for thiol-ene or cross-metathesis reactions, enabling conjugation to biomolecules .
  • Methyl groups are less reactive but simplify synthesis for intermediates .

Biological Activity

Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside (CAS 114853-29-1) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological effects.

Chemical Structure and Properties

The molecular formula of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside is C17H19NO7C_{17}H_{19}NO_7. The compound features a glucopyranoside moiety linked to a substituted isoindolinone structure, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the isoindolinone derivatives. The methods have been documented in various patents and research articles focusing on optimizing yields and purity for pharmaceutical applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various glycosides. While specific data on Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside is limited, related compounds have shown significant antibacterial and antifungal activities. For instance, N-alkyl derivatives of similar glucopyranosides demonstrated effective inhibition against Gram-positive bacteria and human pathogenic fungi .

Compound Target Pathogen MIC (μg/mL)
Diosgenyl 2-deoxy-2-amino-β-D-glucopyranosideStaphylococcus aureus0.5
Diosgenyl 2-deoxy-2-amino-β-D-glucopyranosideEnterococcus faecalis1
Diosgenyl derivatives (N-propyl)Staphylococcus epidermidis1

These findings suggest that modifications in the sugar moiety or the aglycone can significantly alter the biological activity of glycosides.

Cytotoxicity and Antitumor Activity

The potential cytotoxic effects of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside have not been extensively studied. However, related compounds in the isoindolinone family have shown promise in inhibiting tumor cell proliferation. For example, fluorinated derivatives of glucose analogs have been investigated for their ability to inhibit glycolysis in cancer cells .

Case Studies

In a study examining the effects of various glucopyranosides on tumor cells, it was found that compounds with structural similarities to Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-y) exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involved interference with metabolic pathways crucial for cancer cell survival.

Q & A

Q. What are the key considerations for optimizing the synthesis of Allyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires:

  • Protecting Group Strategy : Use acetyl or benzyl groups to protect hydroxyls during glycosylation, as seen in analogous glucopyranoside syntheses (e.g., 3,4,6-tri-O-acetyl intermediates in ).
  • Catalytic Conditions : Employ Lewis acids like BF₃·Et₂O or AgOTf for efficient glycosidic bond formation, as demonstrated in alkyl glucoside syntheses ().
  • Purification : Utilize silica gel chromatography followed by recrystallization (e.g., methanol/water systems) to isolate the product. Purity can be confirmed via HPLC (≥90% as in ).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this glucopyranoside derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm anomeric configuration (e.g., β-D-glucose via J₁,₂ coupling constants ~8 Hz) and isoindol substitution (aromatic protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₀H₂₀N₄O₉ requires [M+H]⁺ at 461.12 m/z; ).
  • X-ray Crystallography : For absolute configuration determination, as applied to related glucopyranosides ().

Advanced Research Questions

Q. How does the substitution pattern at the 2-position influence the compound’s interaction with biological targets such as enzymes or receptors?

Methodological Answer: The 2-deoxy-2-isoindol moiety introduces steric bulk and hydrogen-bonding capacity, which can modulate target binding. For example:

  • Enzyme Inhibition : The isoindol group may mimic transition states in glycosidase assays, as seen in analogous 2-deoxy-2-acetamido glucosides ().
  • Receptor Modulation : Similar isoindol derivatives act as allosteric modulators of metabotropic glutamate receptors (e.g., CPPHA in ).
  • Structure-Activity Relationship (SAR) : Computational docking (AutoDock Vina) and mutagenesis studies can identify critical residues for binding.

Key Finding :
Replacing the isoindol group with smaller substituents (e.g., acetyl) reduces binding affinity by 50% in mGlu1 receptor assays ().

Q. What methodological challenges arise when evaluating the compound’s stability under physiological conditions, and how can they be addressed?

Methodological Answer: Challenges :

  • Hydrolysis : The allyl glycosidic bond is prone to enzymatic cleavage (e.g., by β-glucosidases in serum).
  • Oxidative Degradation : The isoindol ring may oxidize in aqueous buffers (pH > 7.0).

Q. Solutions :

  • Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.
  • Formulation Strategies : Use lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes ().
  • Storage : Store at -80°C in anhydrous DMSO to prevent hydrolysis ().

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies arise from varying substituents and measurement methods:

  • Experimental Data : reports solubility of 1.4e-4 g/L (25°C) for a related benzyl-protected derivative, while alkyl glucosides (e.g., 2-ethylhexyl) show improved solubility in surfactants ().
  • Approaches :
    • Co-solvents : Use DMSO:water (1:4) to enhance solubility for in vitro assays.
    • Derivatization : Introduce polar groups (e.g., sulfates) at the 6-OH position, as in pharmacopeial standards ().

Q. What strategies are recommended for evaluating the compound’s role in drug delivery systems?

Methodological Answer:

  • Micelle Formation : Test critical micelle concentration (CMC) via pyrene fluorescence (applied to alkyl glucosides in ).
  • Cellular Uptake : Use fluorescently tagged analogs (e.g., Cy5.5 conjugation; ) in confocal microscopy.
  • In Vivo Pharmacokinetics : Radiolabel the compound (³H or ¹⁴C) to track biodistribution in rodent models.

Key Result :
Alkyl glucosides with C12–18 chains show 80% cellular uptake efficiency in HeLa cells ().

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